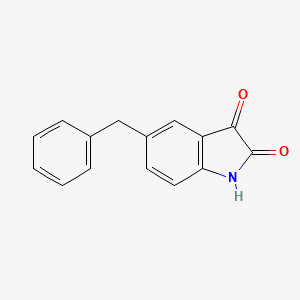

5-Benzylindoline-2,3-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H11NO2 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

5-benzyl-1H-indole-2,3-dione |

InChI |

InChI=1S/C15H11NO2/c17-14-12-9-11(6-7-13(12)16-15(14)18)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17,18) |

InChI Key |

QANIDKQGUCXISG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC3=C(C=C2)NC(=O)C3=O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Benzylindoline 2,3 Dione and Its Analogues

Classical and Contemporary Approaches to the Indoline-2,3-dione Core

The foundational indoline-2,3-dione structure can be assembled through several established and modern synthetic routes. These methods often allow for the preparation of derivatives with various substituents on the aromatic ring.

Adapted Sandmeyer Isatin (B1672199) Synthesis and Modifications for 5-Substituted Derivatives

This classical method can be adapted to synthesize 5-substituted isatins by starting with a correspondingly substituted aniline (B41778). For instance, using a 4-substituted aniline in the Sandmeyer conditions leads to the formation of a 5-substituted isatin. dergipark.org.trvulcanchem.com This approach is particularly effective for anilines bearing electron-withdrawing groups. scielo.br

Table 1: Examples of Sandmeyer Isatin Synthesis

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Aniline | 1. Chloral hydrate (B1144303), NH2OH·HCl, Na2SO4 (aq) 2. H2SO4 | Isatin | >75% | scielo.br |

| 2-Fluoroaniline | 1. Chloral hydrate, NH2OH·HCl, Na2SO4 (aq) 2. H2SO4 | 4-Fluoroisatin | N/A | scielo.br |

Cyclization Reactions in the Formation of the Indoline-2,3-dione Ring System

Beyond the Sandmeyer approach, various cyclization strategies have been developed to construct the indoline-2,3-dione ring system. These methods often offer alternative pathways that can accommodate a wider range of substituents.

One notable method is the Martinet isatin synthesis , which involves the reaction of an aminoaromatic compound with an oxomalonate (B1226002) ester or its hydrate in the presence of an acid. scielo.br This reaction forms a 3-(3-hydroxy-2-oxindole)carboxylic acid derivative, which upon oxidative decarboxylation, yields the corresponding isatin. scielo.br

The Gassman isatin synthesis provides another versatile route. This procedure involves the formation and subsequent oxidation of a 3-methylthio-2-oxindole intermediate to give the substituted isatin in yields ranging from 40-81%. scielo.brresearchgate.net The choice of two complementary methods for synthesizing the 3-methylthio-2-oxindole precursor depends on the electronic nature of the substituents on the aromatic ring. scielo.br

The Stolle isatin synthesis is another effective method, particularly for substituted derivatives. It involves the reaction of anilines with oxalyl chloride to form a chlorooxalylanilide intermediate, which is then cyclized using a Lewis acid like aluminum chloride or boron trifluoride. researchgate.netbiomedres.us

Oxidation Strategies for Oxindole Precursors

The oxidation of oxindoles presents a direct route to the corresponding isatins. This transformation is a key step in some synthetic sequences and has been the subject of methodological development to improve efficiency and environmental compatibility.

A convenient and metal-free method for the oxidation of oxindoles to isatins has been reported using molecular oxygen in the presence of tert-butyl nitrite (B80452) as an additive. organic-chemistry.org This approach avoids the need for any metal catalysts or bases. organic-chemistry.org Another strategy involves the use of iodine and tert-butyl hydroperoxide (TBHP) in dimethyl sulfoxide (B87167) (DMSO) to oxidize indoles directly to isatins in moderate to good yields. sciepub.comacs.org

Introduction of the Benzyl (B1604629) Moiety at the C-5 Position

Once the indoline-2,3-dione core is formed, or by using a pre-functionalized starting material, the benzyl group can be introduced at the C-5 position through various C-C bond-forming reactions. Isatin undergoes electrophilic aromatic substitution primarily at the C-5 and C-7 positions. wikipedia.orgresearchgate.netresearchgate.net

Electrophilic Aromatic Substitution Strategies

Direct benzylation of the isatin core via electrophilic aromatic substitution, such as a Friedel-Crafts reaction, can be challenging due to the deactivating nature of the dicarbonyl system. However, related strategies can be employed. For instance, the reaction of isatin with an appropriate benzylating agent under Friedel-Crafts conditions could theoretically introduce the benzyl group. More commonly, the benzyl group is introduced prior to the formation of the isatin ring.

Cross-Coupling Reactions for C-C Bond Formation at C-5

Modern cross-coupling reactions offer a powerful and versatile approach for introducing the benzyl group at the C-5 position of the indoline-2,3-dione ring. The Suzuki-Miyaura coupling is a prominent example of a C-C bond-forming reaction that is widely used in organic synthesis. mdpi.com

To achieve C-5 benzylation via a Suzuki coupling, a 5-halo-substituted isatin, such as 5-bromoisatin (B120047), is reacted with a benzylboronic acid derivative in the presence of a palladium catalyst and a base. nih.gov Microwave-assisted Suzuki coupling reactions have been shown to be effective for the synthesis of 5-substituted isatins. nih.govresearchgate.net For example, 5-bromoisatin can be coupled with various boronic acids to afford C-5-aryl or C-5-alkyl substituted isatins in good yields. nih.gov

Table 2: Suzuki Coupling for C-5 Substituted Isatins

| Isatin Derivative | Coupling Partner | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-Bromoisatin | Phenylboronic acid | Pd catalyst, base, microwave | 5-Phenylisatin | 70-80% | nih.gov |

This methodology provides a reliable and modular route to 5-benzylindoline-2,3-dione (B1154562) and a wide range of other C-5 substituted analogues, which are valuable intermediates in the synthesis of biologically active compounds. theclinivex.comas-1.co.jp

Regioselective Functionalization Approaches

Regioselective functionalization is a key strategy for modifying the this compound core to generate diverse analogs. This involves selectively introducing chemical groups at specific positions on the indoline (B122111) ring system.

One notable approach involves the regioselective [3+2] thiazole (B1198619) ring cyclization. This method has been used to synthesize 5-(phenylazo)thiazol-2-ylhydrazineylideneisatin derivatives. The process starts with the Japp-Klingemann reaction, where an enolate anion of 3-chloroacetylacetone is subjected to nucleophilic addition to diazonium salts, yielding hydrazonoyl chlorides. These intermediates then undergo cyclization to form the target thiazole-containing isatin derivatives. mdpi.com

Another strategy focuses on the controlled functionalization of related heterocyclic systems, such as 7-azaindole, through a "directed metalation-group dance." nih.gov This involves the use of a directing group to facilitate metalation at a specific position, followed by quenching with an electrophile. The directing group can then be induced to migrate to another position, allowing for a second functionalization event. nih.gov This principle of controlled, iterative functionalization offers a powerful tool for accessing specifically substituted analogs that can be adapted to the this compound scaffold. nih.gov

N-Substitution Chemistry of this compound

The nitrogen atom at the 1-position of the indoline-2,3-dione core is a prime site for introducing structural diversity. N-substitution reactions, such as alkylation and arylation, are fundamental to creating a wide array of analogs with potentially varied biological activities.

N-Alkylation and N-Arylation Methods

The N-alkylation and N-arylation of the indoline-2,3-dione scaffold are commonly achieved through nucleophilic substitution reactions. For instance, N-benzylisatin derivatives can be prepared by reacting the parent isatin with benzyl bromide in the presence of a base like anhydrous potassium carbonate in a polar aprotic solvent such as acetonitrile. mdpi.com This S_N2 reaction proceeds efficiently to yield the N-benzylated product. mdpi.com

Similarly, N-alkylation can be performed using other alkylating agents like methyl iodide. nih.gov Palladium-catalyzed cross-coupling reactions have also emerged as a powerful method for N-arylation, allowing for the introduction of various aryl groups. cmu.edu Copper-catalyzed N-arylation of amines using aryliodonium ylides in water has also been reported as an efficient and environmentally friendly protocol. beilstein-journals.org

Facile N-Functionalization for Diverse Analogues

Beyond simple alkylation and arylation, a variety of functional groups can be installed at the N-1 position to generate diverse libraries of compounds. N-acylation, for example, can be achieved using acyl chlorides, such as 4-fluorobenzoyl chloride, or anhydrides like di-tert-butyl dicarbonate (B1257347) to introduce a Boc protecting group. nih.gov

The exploration of N-functionalization is crucial for structure-activity relationship (SAR) studies. By systematically varying the substituent at the nitrogen atom, researchers can probe the steric and electronic requirements for biological activity. This has been demonstrated in the synthesis of various N-substituted isatin derivatives that serve as precursors to more complex heterocyclic systems. mdpi.comnih.gov

Optimization of Synthetic Routes for this compound

The efficiency and practicality of synthetic routes to this compound and its derivatives are critical for both laboratory-scale research and potential large-scale production. Optimization efforts focus on improving reaction conditions, yields, and catalyst performance.

Reaction Condition Tuning and Solvent Effects

The choice of reaction conditions and solvent can significantly impact the outcome of a synthesis. For instance, in the synthesis of N-benzyl-5-bromoindolin-2-one derivatives, the reaction temperature and solvent polarity are key parameters. mdpi.com The formation of E/Z isomers of indolinone hydrazones has been observed to be dependent on both solvent and temperature. mdpi.com

Solvent polarity has also been shown to play a critical role in N-alkylation reactions that proceed via carbocation intermediates. In a study on the N-alkylation of benzyl alcohol with aniline, polar solvents were found to stabilize the carbocation, leading to significantly higher product yields compared to nonpolar solvents. sioc-journal.cn The optimization of reaction conditions often involves screening various bases, solvents, and temperatures to maximize the yield and purity of the desired product. researchgate.net

Below is a table summarizing the optimization of reaction conditions for the synthesis of isatin derivatives through a dual Heck reaction.

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Isolated Yield (%) |

| 1 | Fe3O4@SiO2-SD@Pd | KOtBu | DMF-H2O (8:3) | 90 | - | 78-88 |

| 2 | - | - | Toluene | - | - | - |

| 3 | - | - | Cyclohexane | - | - | - |

| 4 | - | - | Dodecane | - | - | - |

| Data derived from studies on isatin synthesis optimization. sioc-journal.cnresearchgate.net |

Catalyst Development for Enhanced Efficiency and Selectivity

The development of novel and more efficient catalysts is a cornerstone of modern synthetic chemistry. In the context of synthesizing this compound and its analogs, catalyst development aims to improve reaction rates, enhance selectivity, and promote environmentally benign processes.

Palladium-based catalysts are widely used for cross-coupling reactions in the synthesis of isatin derivatives. researchgate.net For example, a palladium-supported Fe3O4@SiO2 functionalized catalyst has been shown to be effective for Heck, C-H activation, and cycloaddition reactions under moderate conditions. researchgate.net This catalyst was also found to be reusable for up to five cycles without significant loss of efficiency. researchgate.net

The design of specific ligands for metal catalysts can dramatically improve their performance. For instance, the use of tailored phosphine (B1218219) ligands in palladium-catalyzed carbonylation reactions has enabled the selective synthesis of functionalized compounds under mild conditions. nih.gov The development of ionic liquids as catalysts also presents a green and efficient alternative for the synthesis of complex molecules derived from indoline-2,3-diones. oiccpress.com

The following table presents various catalyst systems and their applications in reactions relevant to the synthesis of functionalized indoline-2,3-diones.

| Catalyst System | Reaction Type | Key Advantages |

| Palladium-supported Fe3O4@SiO2 | Heck, C-H activation, Cycloaddition | Reusable, efficient under moderate conditions. researchgate.net |

| Pd(OAc)2/Neolephos/(+)-CSA | Monocarbonylation | High selectivity and yields under mild conditions. nih.gov |

| Bicyclic 1,2,3-triazolium ionic liquids | Three-component spiro compound synthesis | High yields, simple workup, environmentally friendly. oiccpress.com |

| Niobium oxide (Nb2O5) | N-alkylation of alcohols | High activity, stability, and promotes a green synthesis. sioc-journal.cn |

| Copper sulfate (B86663) (CuSO4·5H2O) | N-arylation | Inexpensive, environmentally friendly (uses water as solvent). beilstein-journals.org |

Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of isatin derivatives to reduce the environmental impact of chemical processes. These approaches focus on the use of safer solvents, alternative energy sources, and catalytic methods to improve efficiency and minimize waste.

For the synthesis of N-benzylisatin, a close analogue of this compound, microwave irradiation has been employed to accelerate the reaction between isatin and benzyl bromide. nih.gov This method offers significant advantages over conventional heating, including shorter reaction times and potentially higher yields. nih.gov One study reported the synthesis of N-benzylisatin in 10 minutes under microwave irradiation. nih.gov

The use of environmentally benign solvents is another cornerstone of green chemistry. Water, being non-toxic and readily available, has been explored as a solvent for the synthesis of spirooxindoles from N-benzylisatin. ias.ac.in In one instance, a one-pot, pseudo-four-component condensation of N-benzylisatin, arylamines, and acetone (B3395972) was successfully carried out in water at 50 °C, catalyzed by nano-size MgBi2O4, which is also reusable. ias.ac.in

Solvent-free reaction conditions represent an ideal green synthetic route. The synthesis of various isatin derivatives has been achieved under solvent-free conditions, often with the aid of a catalyst. rsc.org These methods reduce the use of volatile organic compounds (VOCs), which are often hazardous and contribute to pollution. While specific examples for this compound under solvent-free conditions are not extensively documented, the successful application of this principle to closely related isatin derivatives suggests its potential applicability.

The following table summarizes some green chemistry approaches applied to the synthesis of isatin analogues.

| Green Chemistry Principle | Application in Isatin Analogue Synthesis | Reference |

| Alternative Energy Source | Microwave irradiation for the synthesis of N-benzylisatin from isatin and benzyl bromide. | nih.gov |

| Use of Green Solvents | Water as a solvent for the nano-MgBi2O4 catalyzed synthesis of spiro compounds from N-benzylisatin. | ias.ac.in |

| Solvent-Free Conditions | Synthesis of bis-indolylmethanes and 3,3'-indolyloxindole derivatives using cellulose (B213188) sulfuric acid under solvent-free conditions. | rsc.org |

Continuous-Flow Synthesis Applications

Continuous-flow synthesis has emerged as a powerful technology in modern organic chemistry, offering advantages such as enhanced safety, improved heat and mass transfer, and ease of scalability. While specific applications of continuous-flow synthesis for this compound are not widely reported, the technology has been successfully applied to the synthesis of other heterocyclic compounds, including some isatin derivatives.

The general principles of continuous-flow synthesis involve pumping reagents through a heated and pressurized tube or a packed-bed reactor. This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. For instance, a continuous-flow hydrogenation reaction was used to provide an amine intermediate from a 5-nitroindoline (B147364) derivative.

Characterization and Purity Assessment Methods for Synthetic Products

The characterization and purity assessment of synthetic products like this compound are crucial to confirm their identity and quality. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for elucidating the molecular structure. For 1-benzylindoline-2,3-dione, a close analogue, the ¹H NMR spectrum shows characteristic signals for the benzyl protons and the aromatic protons of the indoline ring. chalcogen.romdpi.com The ¹³C NMR spectrum provides information on the carbon framework of the molecule. chalcogen.romdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For N-benzylisatin, characteristic absorption bands for the carbonyl (C=O) groups of the dione (B5365651) moiety are observed in the range of 1720-1740 cm⁻¹. vulcanchem.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. Electrospray ionization (ESI) is a common technique used for the mass analysis of isatin derivatives. chalcogen.romdpi.com

Chromatographic Methods:

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. sdiarticle3.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. It is widely used to assess the purity of pharmaceutical compounds. Reverse-phase HPLC is often employed for the analysis of isatin derivatives, and purity is typically determined by the peak area percentage. rsc.orgrsc.org

Column Chromatography: This technique is often used for the purification of the synthesized compound from starting materials and by-products. acs.org

The following tables provide a summary of the characterization data for 1-benzylindoline-2,3-dione, which serves as a reference for the characterization of this compound.

Table of ¹H and ¹³C NMR Spectral Data for 1-Benzylindoline-2,3-dione

| Nucleus | Chemical Shift (δ, ppm) | Reference |

| ¹H NMR (in DMSO-d₆) | 4.92 (s, 2H, NCH₂-ph), 6.98 (d, 1H), 7.12 (t, 1H), 7.28–7.39 (m, 5H, phenyl protons), 7.43 (d, 1H), 7.58 (t, 1H) | chalcogen.ro |

| ¹³C NMR (in DMSO-d₆) | 46.19 (NCH₂-ph), 111.56 (C7), 118.17 (C3a), 123.83 (C5), 124.96 (C4), 127.36, 127.83, 128.97, 129.13, 134.32, 135.32 (phenyl carbons), 138.48 (C6), 151.29 (C7a), 158.79 (C2), 183.57 (C3) | chalcogen.ro |

Table of Other Spectroscopic Data for 1-Benzylindoline-2,3-dione

| Spectroscopic Technique | Observed Data | Reference |

| IR (KBr, cm⁻¹) | Expected peaks for C=O at 1710–1740 cm⁻¹ | vulcanchem.com |

| Mass Spectrometry (ESI) | m/z: 237.0 (M⁺), 238.0 (M⁺+1) | chalcogen.ro |

Chemical Reactivity and Derivatization Strategies for 5 Benzylindoline 2,3 Dione

Reactivity at the C-3 Carbonyl Group

The C-3 carbonyl group of 5-benzylindoline-2,3-dione (B1154562) is particularly susceptible to chemical reactions due to its ketone-like character. This reactivity facilitates nucleophilic additions, condensation reactions, and spiroannulations, providing key pathways for the synthesis of complex molecular architectures.

Nucleophilic Addition Reactions

The electrophilic nature of the C-3 carbonyl carbon makes it a prime target for nucleophilic attack. libretexts.orgsavemyexams.commasterorganicchemistry.com This fundamental reaction proceeds via the addition of a nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org The subsequent protonation of the resulting alkoxide yields a 3-hydroxy-3-substituted indolin-2-one derivative.

A notable example of this reactivity is the reaction of isatin (B1672199) derivatives with indole (B1671886). This reaction is catalyzed by acid, which activates the C-3 carbonyl group. nih.gov The process involves the formation of a 3-hydroxy-3-indolyl-2-indolone intermediate, which can then react with a second indole molecule to form 3,3-di(3-indolyl)-2-indolone. nih.gov

The stereochemistry of nucleophilic addition is an important consideration. Since the carbonyl group is trigonal planar, the nucleophile can attack from either face of the plane. libretexts.org If the two R groups attached to the carbonyl are not identical, this can result in the formation of a new chiral center, potentially leading to a racemic mixture of enantiomers. libretexts.org

Condensation Reactions with Amines and Hydrazines: Formation of Schiff Bases and Hydrazones

The C-3 carbonyl group readily undergoes condensation reactions with primary amines and hydrazines to form the corresponding Schiff bases (imines) and hydrazones. sysrevpharm.orgmdpi.combiomedres.us These reactions are typically catalyzed by a small amount of acid and involve the initial nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule to form the C=N double bond.

The formation of Schiff bases from N-benzylisatin derivatives has been reported. For instance, N-benzylisatin can be reacted with various amines, such as sulfanilamide (B372717) and 4-methyl sulfonyl aniline (B41778), to produce the corresponding Schiff bases. sysrevpharm.orgsysrevpharm.org Similarly, the reaction of this compound with hydrazines and their derivatives, like thiosemicarbazide (B42300), yields hydrazones. mdpi.com For example, the condensation of N-benzyl-5-bromoindoline-2,3-dione with thiosemicarbazide in the presence of acetic acid yields the corresponding thiosemicarbazone. mdpi.com

These Schiff bases and hydrazones are valuable intermediates in organic synthesis and have been investigated for their biological activities. sysrevpharm.orgsysrevpharm.org

Table 1: Examples of Condensation Reactions with this compound Derivatives

| Reactant 1 | Reactant 2 | Product Type | Reference |

| N-benzylisatin | Sulfanilamide | Schiff Base | sysrevpharm.orgsysrevpharm.org |

| N-benzylisatin | 4-Methyl sulfonyl aniline | Schiff Base | sysrevpharm.orgsysrevpharm.org |

| N-benzyl-5-bromoindoline-2,3-dione | Thiosemicarbazide | Hydrazone (Thiosemicarbazone) | mdpi.com |

| 1-Benzylindoline-2,3-dione | Phenylhydrazine | Hydrazone | mdpi.com |

Spiroannulation Reactions

Spiroannulation reactions at the C-3 position of this compound lead to the formation of spirocyclic compounds, where the C-3 carbon is a shared atom between the indoline (B122111) ring and a newly formed ring. These reactions often proceed through a [3+2] cycloaddition mechanism.

One such example is the three-component 1,3-dipolar cycloaddition of azomethine ylides with a dipolarophile. The azomethine ylides can be generated in situ from the decarboxylative condensation of isatin and an α-amino acid. mdpi.com These ylides then react with a suitable dipolarophile, such as 5-benzylideneimidazolidine-2,4-dione, to yield novel dispirooxindoles. mdpi.com

Another strategy involves the reaction of 5-methylindoline-2,3-dione with mercaptoacetic acid and an amine in a one-step process to synthesize spiro[indoline-3,2′-thiazolidine] derivatives. nih.govacs.org Furthermore, multi-component reactions involving N-alkylisatins, anilines, and diethyl acetylenedicarboxylate, catalyzed by ionic liquids, can produce spiro[furan-2,3′-indoline]-3-carboxylate derivatives. mdpi.com

Reactivity at the C-2 Carbonyl Group

The C-2 carbonyl group of this compound is part of an amide functional group (a lactam), which generally renders it less reactive towards nucleophiles compared to the C-3 ketone. However, under certain conditions, reactions at this position are possible. The reactivity of the C-2 carbonyl is often observed in reactions that lead to the formation of fused heterocyclic systems.

Transformations Involving the Indoline Nitrogen

The nitrogen atom of the indoline ring is a key site for derivatization, primarily through N-alkylation and N-acylation reactions. These transformations are crucial for modifying the electronic and steric properties of the molecule, which can significantly influence its reactivity and biological activity.

Amide Formation and Lactam Ring Openings

While the C-2 carbonyl is part of a stable lactam ring, this ring can be opened under specific conditions. Ring-opening polymerization of lactams is a well-established method for synthesizing polyamides. rsc.org This process can be initiated by anionic, cationic, or enzymatic means. rsc.org For instance, anionic ring-opening polymerization often requires a strong, non-nucleophilic base and a co-initiator. rsc.org

Enzyme-catalyzed ring-opening polymerization offers a more environmentally friendly alternative. rsc.org Lipases, for example, can catalyze the ring opening of lactams to form an acyl-enzyme intermediate, which can then be attacked by a growing polymer chain. rsc.org

Hydrolysis of the lactam ring in β-lactams, which are structurally related to the indoline-2,3-dione system, can lead to the formation of α,β-diamino acids. nih.gov This highlights the potential for the lactam portion of the this compound to undergo ring-opening to yield functionalized amino acid derivatives.

Modification of the Benzyl (B1604629) Substituent

The benzyl group at the C5 position of the indoline-2,3-dione core consists of a phenyl ring connected by a methylene (B1212753) bridge. Modifications could theoretically target either of these parts.

The methylene group (-CH₂-) linking the phenyl ring to the isatin core is a benzylic position. Benzylic positions are known to be susceptible to specific chemical transformations due to the stability of benzylic radicals, cations, and anions. iucr.org Potential reactions could include oxidation to a carbonyl group or halogenation. However, specific examples of such transformations being performed on the methylene bridge of this compound have not been reported in the scientific literature reviewed.

Catalyst-Mediated Reactions and Novel Transformations

The isatin core is a versatile substrate for various catalyst-mediated reactions, which typically involve the highly reactive C3-carbonyl group. These include, but are not limited to, aldol (B89426) condensations, Henry reactions, Friedel-Crafts alkylations, and various multicomponent reactions to generate complex spirocyclic oxindoles. csic.esnih.gov

Numerous studies have employed metal and organocatalysts to achieve high yields and enantioselectivity in these transformations using various 5-substituted isatins (e.g., 5-bromo, 5-chloro, 5-methoxy) as substrates. nih.govnih.gov For instance, iridium-catalyzed asymmetric allylation has been successfully applied to N-benzyl isatins bearing different substituents at the 5-position. nih.gov While it is chemically plausible that this compound could undergo similar catalyst-mediated reactions at its C3-position, specific studies documenting its use as a substrate in such novel transformations are not present in the available literature.

Reaction Mechanism Elucidation for Derivatization Pathways

The mechanisms for many derivatization pathways starting from the isatin scaffold are well-established. For example, the acid-catalyzed reaction of isatin with indole to form trisindolines proceeds via protonation of the C3-carbonyl, followed by nucleophilic attack by two indole molecules in a Friedel-Crafts-type mechanism. nih.gov

Plausible General Mechanism for C3-Carbonyl Reactions:

Activation: An acid catalyst protonates the oxygen of the C3-carbonyl group, increasing the electrophilicity of the C3 carbon. In base-catalyzed reactions, the nucleophile is activated.

Nucleophilic Attack: A nucleophile attacks the activated C3 carbon.

Intermediate Formation: A tetrahedral intermediate is formed.

Product Formation: Subsequent reaction steps, which may include dehydration or proton transfer, lead to the final product, often a 3-substituted-3-hydroxyoxindole or a spirocyclic compound. nih.gov

While this general mechanism would apply to this compound, specific mechanistic studies elucidating derivatization pathways originating from this particular compound are not available. The influence of the 5-benzyl group on the reactivity and electronic properties of the isatin core has not been specifically investigated or reported.

Computational and Theoretical Chemistry Studies of 5 Benzylindoline 2,3 Dione and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These methods are used to determine molecular geometries, electronic properties, and various spectroscopic features.

Density Functional Theory (DFT) for Electronic Structure and Energetic Properties

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying complex organic molecules. orientjchem.org DFT calculations, particularly using the B3LYP hybrid functional with basis sets like 6-311++G(2d,2p), are frequently employed to optimize the molecular geometries of isatin (B1672199) derivatives and to investigate their electronic and energetic properties. medmedchem.comderpharmachemica.commdpi.com

The process involves minimizing the energy of the molecule with respect to all geometrical parameters, which results in a stable, optimized structure. mdpi.com These optimized geometries provide crucial data on bond lengths, bond angles, and dihedral angles. derpharmachemica.com For instance, studies on isatin derivatives show that the optimized structures are often planar, a feature confirmed by the calculated dihedral angles. derpharmachemica.com The total energy calculated through DFT is a key parameter for comparing the relative stability of different isomers or derivatives. For example, in a study of isatin thioketal derivatives, the total energies were calculated to determine the order of stability among methyl, ethyl, and butyl variants. medmedchem.com

Table 1: Example of DFT Calculated Properties for Isatin Thioacetal Derivatives

| Derivative | Total Energy (eV) | Ionization Potential (eV) | Electron Affinity (eV) |

|---|---|---|---|

| Methyl | -44073.492 | 6.18 | 1.34 |

| Ethyl | -45143.708 | 6.17 | 1.33 |

| Butyl | -47283.913 | 6.17 | 1.33 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uokerbala.edu.iq The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. nih.govmdpi.comrsc.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For isatin derivatives, FMO analysis reveals how different substituents on the isatin ring affect these energy levels. For example, studies on 5-substituted isatins have shown that the HOMO-LUMO energy gap generally decreases with the introduction of substituents, indicating an increase in reactivity. uokerbala.edu.iq The distribution of these orbitals across the molecule shows that the HOMO and LUMO are often localized on the isatin core, which is crucial for intramolecular charge transfer. medmedchem.com

Table 2: FMO Energies and Energy Gaps for Neutral 5-Substituted Isatin Derivatives (eV)

| Compound | EHOMO | ELUMO | Energy Gap (ΔE) |

|---|---|---|---|

| Isatin (Is) | -6.72 | -2.80 | 3.92 |

| 5-Fluoro-Isatin (5-F-Is) | -6.84 | -3.03 | 3.81 |

| 5-Chloro-Isatin (5-Cl-Is) | -6.81 | -3.15 | 3.66 |

| 5-Methyl-Isatin (5-CH3-Is) | -6.40 | -2.61 | 3.79 |

| 5-Methoxy-Isatin (5-CH3O-Is) | -6.09 | -2.71 | 3.38 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. cumhuriyet.edu.tracs.orgresearchgate.net The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values. uokerbala.edu.iqmdpi.com Typically, red and yellow regions indicate a negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent a positive potential (electron-poor), indicating sites for nucleophilic attack. medmedchem.commdpi.com Green areas correspond to neutral potential. acs.org

In studies of isatin derivatives, MEP maps consistently show that the most negative potential is localized around the oxygen atoms of the carbonyl groups. medmedchem.comresearchgate.net This high electron density makes these oxygen atoms the primary sites for electrophilic attack and hydrogen bonding interactions. researchgate.netresearchgate.net Conversely, the positive potential is often found around the hydrogen atoms of the aromatic ring and the N-H group (if unsubstituted), identifying them as sites prone to nucleophilic attack. medmedchem.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex molecular orbitals into localized one-center (lone pairs) and two-center (bonds) Lewis-type structures. uni-muenchen.deuokerbala.edu.iq This method is particularly useful for analyzing intramolecular charge transfer (ICT) and hyperconjugative interactions by examining the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. grafiati.combohrium.com

Table 3: Selected NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for an Isatin Derivative

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N7 | BD(2) C8-O10 | High |

| LP(2) O16 | BD(2) C15-O17 | 50.31 |

| BD(2) C2-C3 | BD(2) C1-C6 | 24.28 |

| BD(2) C2-C3 | BD(2) C9-O11 | 21.62 |

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide insights into the dynamic behavior of molecules, including their preferred three-dimensional shapes and the existence of different structural isomers.

Conformational Analysis and Tautomerism (e.g., Keto-Enol Forms)

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation around single bonds. For N-benzylisatin derivatives, a key conformational feature is the orientation of the benzyl (B1604629) group relative to the isatin ring system. X-ray crystallography studies on N-benzylisatin have shown that the molecule is non-planar, with the isatin group and the phenyl ring being nearly perpendicular to each other. researchgate.net The dihedral angle between the mean plane of the isatin moiety and the benzyl ring has been reported to be in the range of 76-87°. researchgate.netresearchgate.netiucr.orgiucr.org This twisted conformation minimizes steric hindrance between the two ring systems.

Tautomerism is a phenomenon where structural isomers interconvert readily, and it is particularly relevant for isatin and its derivatives. nih.govorientjchem.org The isatin core itself can exhibit keto-enol tautomerism. orientjchem.orgnih.gov This equilibrium becomes even more significant in derivatives such as isatin hydrazones, where keto-imine and enol-hydrazine forms can coexist. rsc.orgfrontiersin.org The presence of tautomers is often detected experimentally through techniques like NMR spectroscopy, where additional peaks in the carbonyl region or for iminol protons can indicate a mixture of forms in solution. rsc.org Computational studies can predict the relative stability of these tautomers, finding that the keto form is often more stable, though the energy difference can be small enough to allow for an equilibrium mixture under physiological conditions. orientjchem.orgfrontiersin.org

Solvent Effects on Molecular Properties using Continuum Models

The environment, particularly the solvent, can significantly alter the properties and reactivity of a molecule. Continuum models are a class of computational methods used to simulate these solvent effects by representing the solvent as a continuous medium with a defined dielectric constant, rather than modeling individual solvent molecules. This approach offers a computationally efficient way to study how a solvent's polarity influences the structural and electronic characteristics of solute molecules like 5-benzylindoline-2,3-dione (B1154562) and its analogs.

Studies on isatin derivatives frequently employ the Polarizable Continuum Model (PCM) and its variations, such as the Integral Equation Formalism PCM (IEFPCM), or the Solvation Model based on Density (SMD). bohrium.comrsc.org These models are typically used in conjunction with Density Functional Theory (DFT) calculations to provide a more accurate description of the system. bohrium.com For instance, research on a synthetic isatin derivative, (E)-3-((3-chloro-4-fluorophenyl) imino) indolin-2-one, utilized the IEFPCM-based solvation model to explore the impact of various solvents—including polar protic (PP), polar aprotic (PA), and non-polar (NP) types—on its structural and electronic properties. bohrium.com The findings indicated that global classifiers and chemical reactivity were substantially altered by the solvent environment. bohrium.com

Another study investigated the vinylogous Henry reaction of isatin in different solvents (water, methanol, and THF) using DFT calculations with the SMD continuum model. rsc.org The calculations initially suggested the reaction proceeds more easily in organic solvents than in water. However, this contradicted experimental results, which showed the reaction was fastest in water. rsc.org This discrepancy highlights a limitation of continuum models, which may not always capture specific solute-solvent interactions like hydrogen bonding that can be crucial to reaction mechanisms. nih.gov More advanced hybrid models, which combine continuum methods with a few explicit solvent molecules, or newer machine learning approaches, are being developed to provide a more nuanced understanding of these complex interactions. nih.govpitt.eduresearchgate.net

The influence of solvent polarity on the molecular geometries and electronic structures of related organic ligands has also been demonstrated. jlu.edu.cn DFT calculations within the PCM framework showed that for certain π-conjugated ligands, bonds within the molecule were polarized and lengthened as solvent polarity increased, which in turn significantly increased the charge separation on specific atoms. jlu.edu.cn

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). sdiarticle3.commdpi.com These models are invaluable in medicinal chemistry for predicting the activity of new compounds and optimizing lead structures.

Derivation and Validation of Molecular Descriptors

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. The process begins with creating 2D or 3D models of the molecules and optimizing their geometry, often using software like Hyperchem. nih.gov Subsequently, specialized software such as Dragon or ChemOffice is used to calculate a wide array of descriptors. sdiarticle3.comjocpr.comresearchgate.net

These descriptors fall into several categories:

Constitutional (1D): Based on the molecular formula, such as molecular weight and atom counts. sdiarticle3.comresearchgate.net

Topological (2D): Derived from the 2D representation of the molecule, describing atomic connectivity and branching. sdiarticle3.comjocpr.com

Geometrical (3D): Based on the 3D structure, including molecular surface area and volume. sdiarticle3.com

Physicochemical: Properties like logP (lipophilicity) and molar refractivity. sdiarticle3.com

Quantum-Chemical: Electronic properties derived from quantum mechanics, such as dipole moment and orbital energies (HOMO/LUMO). sdiarticle3.com

Once calculated, a crucial step is to select the most relevant descriptors that correlate with the activity or property of interest. This is often achieved through statistical techniques. The resulting model's robustness and predictive power must be rigorously validated. A common method is cross-validation, particularly the leave-one-out (LOO) procedure, which systematically removes one compound from the dataset, rebuilds the model, and predicts the activity of the removed compound. jocpr.com A high cross-validated squared correlation coefficient (q²) indicates a model with good predictive ability. researchgate.netdergipark.org.tr

| Descriptor Category | Examples | Software Used |

| Topological | Chi2, Galvez topological charge indices | ACD/ChemSketch, Dragon |

| Electronic | Dipole moment, HOMO/LUMO energies | ChemOffice, Gaussian |

| Constitutional | Molecular Weight, Number of halogen atoms | Dragon, Hyperchem |

| Geometrical | van der Waals surface area, 3D MoRSE descriptors | Hyperchem, Dragon |

| Functional Groups | Count of specific functional groups | Dragon |

This table summarizes various molecular descriptor categories and examples used in QSAR/QSPR studies of isatin derivatives.

Predictive Modeling for Biological Activities and Chemical Properties

With a validated set of descriptors, a mathematical model can be constructed. Multiple Linear Regression (MLR) is a common technique used to create a linear equation relating the descriptors to the activity. jocpr.comderpharmachemica.com For instance, a QSPR study on isatin derivatives successfully developed an MLR model to predict their melting points, achieving a squared regression coefficient (r²) of 0.925 and a cross-validation (q²) of 0.903. dergipark.org.tr

However, the relationship between structure and activity is not always linear. In such cases, non-linear methods like Multiple Non-Linear Regression (MNLR) or Artificial Neural Networks (ANN) can provide more accurate models. jocpr.com One QSAR study on the anticancer activity of isatin derivatives found that while MLR and MNLR gave good correlations (R=0.94 and R=0.96, respectively), an ANN model performed even better, with a correlation coefficient (R) of 0.97. jocpr.com

These predictive models offer valuable insights. For example, a QSAR study on N-alkyl substituted isatins as anticancer agents revealed that the number of bromine atoms and the solvent-accessible hydrophilic area were negatively correlated with biological activity, suggesting that modifications to these features could lead to more potent compounds. jocpr.com Similarly, models have been developed to predict the anti-mycobacterial, anti-SARS, and anti-COVID-19 activities of various isatin derivatives. nih.govderpharmachemica.comjocpr.comnih.gov

| Model Type | Predicted Property/Activity | Statistical Metric (r² or R) | Reference |

| MLR (QSPR) | Melting Point | r² = 0.925 | dergipark.org.tr |

| MLR (QSAR) | Anticancer | R = 0.94 | jocpr.com |

| MNLR (QSAR) | Anticancer | R = 0.96 | jocpr.com |

| ANN (QSAR) | Anticancer | R = 0.97 | jocpr.com |

| MLR (QSAR) | Anti-mycobacterial | r² = 0.92 | researchgate.net |

This table presents examples of predictive models developed for isatin derivatives, highlighting the property studied and the model's statistical performance.

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov It is a cornerstone of structure-based drug design, used to understand inhibition mechanisms, predict binding affinity, and screen for new potential drugs. nih.govnih.gov

Elucidation of Binding Modes and Key Interacting Residues

Docking simulations provide a static snapshot of the ligand within the receptor's active site, revealing the specific interactions that stabilize the complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

For example, a study on 1-benzyl-5-bromoindolin-2-one derivatives, which are structurally very similar to this compound, used docking to explore their binding mode within the active site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. mdpi.com The results elucidated how the molecules orient themselves and which amino acid residues they interact with. mdpi.com In another study, docking of isatin sulfonamide analogues into the active site of caspase-3, an enzyme involved in apoptosis, revealed that a covalent bond forms between the C3 carbon of the isatin ring and the sulfur atom of the cysteine residue Cys163 in the active site. nih.gov

The analysis of these interactions is critical for understanding the structure-activity relationship at a molecular level. By identifying the key interacting residues, researchers can rationally design new derivatives with modified functional groups to enhance these interactions and, consequently, improve binding affinity and biological activity. mdpi.com

| Compound Class | Protein Target | Key Interacting Residues/Interactions | Reference |

| N-benzyl isatin hydrazones | Not Specified | Hydrogen bonding, hydrophobic interactions | rsc.org |

| 1-Benzyl-5-bromoindolin-2-ones | VEGFR-2 | Not specified in abstract | mdpi.com |

| Isatin sulfonamides | Caspase-3 | Covalent bond with Cys163 | nih.gov |

| Indoline-2,3-dione sulfonohydrazides | α-Amylase / α-Glucosidase | Hydrogen bonds with active site residues | nih.gov |

This table summarizes findings from molecular docking studies on isatin derivatives, detailing their protein targets and key binding interactions.

Affinity Prediction and Virtual Screening Methodologies

Docking programs use scoring functions to estimate the binding affinity (or binding free energy) between the ligand and the receptor. rsc.org While not perfectly accurate, these scores are highly effective for ranking different compounds and prioritizing them for synthesis and biological testing. A lower docking score generally indicates a more favorable binding interaction. For example, docking of novel N-benzyl isatin-hybrid hydrazones showed that the most potent compound had a significantly better docking score (-7.561 kcal/mol) and binding free energy (-55.35 kcal/mol) compared to a control ligand. rsc.org

This scoring capability makes molecular docking a powerful tool for virtual screening. In a virtual screening campaign, large digital libraries containing thousands or millions of compounds are computationally docked against a protein target of interest. The compounds are then ranked based on their docking scores, and the top-ranked "hits" are selected for further investigation. chapman.edu This approach was used to identify potential isatin-based inhibitors for the main protease of SARS-CoV-2. derpharmachemica.com Researchers first used QSAR to design 50 new chemical entities and then docked them into the enzyme's active site, identifying a novel derivative with a predicted docking score significantly better than the reference drug Ritonavir. derpharmachemica.com This highlights how computational methods can accelerate the discovery of new drug candidates by focusing experimental efforts on the most promising molecules.

Ligand-Protein Dynamics and Stability Assessments

Studies on various isatin derivatives, including those with a benzyl group at the N1 position, have utilized MD simulations to evaluate their interactions with therapeutic targets like estrogen receptor alpha (ERα), vascular endothelial growth factor receptor 2 (VEGFR-2), and the epidermal growth factor receptor (EGFR) kinase domain. frontiersin.orgrsc.orgmdpi.comnih.gov The primary metrics used in these assessments are the Root-Mean-Square Deviation (RMSD), Root-Mean-Square Fluctuation (RMSF), Radius of Gyration (Rg), and hydrogen bond analysis.

Root-Mean-Square Deviation (RMSD)

The RMSD is a fundamental measure used to evaluate the stability of a protein-ligand complex throughout an MD simulation. github.io It quantifies the average distance between the atoms of the simulated structure and a reference structure (typically the initial frame). A stable system is generally indicated by an RMSD value that converges and plateaus over the simulation time. github.io

In a study involving N'-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene) hydrazide derivatives targeting ERα, MD simulations were performed for 200 nanoseconds (ns) to confirm the stability of the ligand-protein complex. frontiersin.orgnih.gov Similarly, a 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative (compound 7d) targeting VEGFR-2 was subjected to a 150 ns MD simulation. mdpi.comnih.gov The RMSD of the complex reached an average deviation of 1.9 Å, which was comparable to the co-crystallized ligand Sorafenib (1.85 Å), indicating the formation of a stable complex with VEGFR-2. mdpi.com In another investigation, an isatin derivative (compound 23) targeting the EGFR kinase domain showed an RMSD of 10.5 Å at the end of a 100 ns simulation, which was compared against the control drug Staurosporine (9 Å). rsc.org

| Derivative | Target Protein | Simulation Time (ns) | Average RMSD (Å) | Reference/Control RMSD (Å) | Source |

|---|---|---|---|---|---|

| 1-benzyl-5-bromo-3-hydrazonoindolin-2-one (7d) | VEGFR-2 | 150 | 1.9 | 1.85 (Sorafenib) | mdpi.com |

| Isatin-hydrazone derivative (23) | EGFR Kinase Domain | 100 | 10.5 | 9.0 (Staurosporine) | rsc.org |

| Isatin-tyrosine derivative (Ligand 5) | Carbonic Anhydrase 12 | 50 | 1.6 (Protein) | Not Specified | rjpbcs.com |

Root-Mean-Square Fluctuation (RMSF)

While RMSD provides a global measure of stability, RMSF assesses the flexibility of individual amino acid residues within the protein. github.io It helps to identify which parts of the protein are the most mobile and which are stabilized upon ligand binding. High RMSF values indicate flexible regions, such as loops, while low values correspond to more rigid secondary structures like alpha-helices and beta-sheets.

For the 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative (7d) complexed with VEGFR-2, the average RMSF value for the protein's residues was 1.52 Å. mdpi.comnih.gov This was very close to the fluctuation observed in the complex with the reference drug Sorafenib (1.47 Å), suggesting that the derivative induces a similar and stable dynamic behavior in the protein's active site. mdpi.comnih.gov In studies of other isatin derivatives, the RMSF analysis consistently shows that the amino acid residues directly interacting with the ligand exhibit minimal fluctuations, typically under 1 Å, confirming a stable binding interaction. rjpbcs.com

| Derivative | Target Protein | Average Protein RMSF (Å) | Reference/Control RMSF (Å) | Note | Source |

|---|---|---|---|---|---|

| 1-benzyl-5-bromo-3-hydrazonoindolin-2-one (7d) | VEGFR-2 | 1.52 | 1.47 (Sorafenib) | Similar fluctuation profile to the reference drug. | mdpi.comnih.gov |

| Isatin-tyrosine derivative (Ligand 5) | Carbonic Anhydrase 12 | <1.0 | Not Specified | Fluctuation for interacting residues. | rjpbcs.com |

Radius of Gyration (Rg) and Hydrogen Bond Analysis

The Radius of Gyration (Rg) is used to measure the compactness of the protein-ligand complex during the simulation. A stable and consistent Rg value suggests that the complex maintains its folded structure and does not undergo significant unfolding or conformational changes. rasayanjournal.co.in For instance, in a 200 ns simulation of various phytochemicals with Interleukin-6, stable Rg values between 1.608 nm and 1.614 nm indicated that the protein's folding remained consistent upon ligand binding. rasayanjournal.co.in

Hydrogen bond analysis is critical for understanding the specific interactions that anchor the ligand in the protein's binding pocket. The number and occupancy of hydrogen bonds formed between the ligand and protein residues are monitored throughout the simulation. A high number of persistent hydrogen bonds is a strong indicator of a stable complex. nih.gov For example, in simulations of ligands with the Nsp15 protein of SARS-CoV-2, the formation of a consistent number of hydrogen bonds throughout the simulation period was highlighted as a key factor for strong and stable binding. nih.gov Derivatives of this compound rely on the hydrogen bond-accepting capabilities of their dione (B5365651) oxygens and the potential for hydrogen bond donation from groups attached at the C3 position to form stable interactions with protein targets. researchgate.net

Exploration of Biological Activities and Mechanisms of Action Excluding Clinical Data, Dosage, and Adverse Effects

Enzyme Inhibition and Modulatory Activities

The core structure of 5-Benzylindoline-2,3-dione (B1154562), the isatin (B1672199) or indoline-2,3-dione ring, is a versatile pharmacophore that has been extensively studied for its interactions with various enzymes. rjppd.orgnih.gov The substitution at the 5-position of the isatin ring has been shown to significantly influence the compound's biological profile. nih.govacs.org

Inhibition of Aminopeptidase N (APN/CD13)

Aminopeptidase N (APN), also known as CD13, is a zinc-containing metalloenzyme that plays a crucial role in tumor angiogenesis, invasion, and metastasis. nih.gov Consequently, it has emerged as a significant target for the development of novel anticancer agents. nih.gov Research into indoline-2,3-dione derivatives has revealed their potential as potent inhibitors of APN. nih.gov

Through docking-based virtual screening and subsequent activity assays, a series of indoline-2,3-dione derivatives were designed and synthesized to target APN. One particular derivative, compound 12a from a 2013 study, demonstrated the most potent inhibitory activity against APN with an IC₅₀ value of 0.074 ± 0.0026 μM. nih.gov This highlights the potential of the indoline-2,3-dione scaffold for developing powerful anticancer agents that function via APN inhibition. nih.gov The mechanism of inhibition is believed to involve the complexation of the zinc ion within the catalytic site of APN. nih.gov

| Compound | Target Enzyme | IC₅₀ (μM) | Reference |

| Derivative 12a | Aminopeptidase N (APN/CD13) | 0.074 ± 0.0026 | nih.gov |

Modulation of Monoamine Oxidase (MAO) Activity

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the catabolism of neurotransmitters and have been implicated in various neurological disorders. Isatin and its derivatives are known to act as inhibitors of MAO. acs.orgnih.gov The substitution on the aromatic ring of the isatin core can significantly affect the inhibitory activity and selectivity towards MAO-A or MAO-B. acs.org

Studies have shown that substitutions at the C5 and C6 positions of the isatin ring can enhance MAO inhibitory potency, often with a preference for MAO-B. acs.org For instance, isatin derivatives with a benzyloxy group at the C5 or C6 position were found to be effective MAO-B inhibitors, with IC₅₀ values of 0.103 μM and 0.138 μM, respectively. acs.org This suggests that the presence of a benzyl (B1604629) group, as in this compound, could contribute to MAO inhibitory activity. The isatin ring itself is thought to bind within the substrate cavities of both MAO-A and MAO-B. acs.org

| Compound | Target Enzyme | IC₅₀ (μM) | Reference |

| C5-benzyloxy substituted isatin | MAO-B | 0.103 | acs.org |

| C6-benzyloxy substituted isatin | MAO-B | 0.138 | acs.org |

| 5-hydroxyisatin | MAO-A | 8.4 ± 1.4 | acs.org |

Inhibition of DNA Gyrase

A review of the provided scientific literature did not yield specific studies on the direct inhibitory effects of this compound on DNA gyrase. Bacterial DNA gyrase is a well-validated target for antibiotics, and while various compounds are known to inhibit this enzyme, specific data for 5-benzylisatin is not available in the searched results. nih.govnih.govrsc.org

Modulation of Kinase Activity

The isatin scaffold is a known inhibitor of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer. nih.gov Derivatives of indirubin, which can be formed from the dimerization of isatin, are potent inhibitors of cyclin-dependent kinases (CDKs). nih.gov Furthermore, isatin derivatives have been investigated as inhibitors of histone deacetylases (HDACs), which are enzymes that, like kinases, play a crucial role in the epigenetic regulation of gene expression. nih.gov A 5-chloro-substituted isatin derivative, for example, was found to be a potent HDAC inhibitor with an IC₅₀ of 0.97 ± 0.26 μM. nih.gov This indicates that the isatin core is a viable scaffold for designing inhibitors of enzymes involved in cellular signaling and regulation. nih.gov

| Compound | Target | IC₅₀ (μM) | Reference |

| 5-chloro-substituted isatin hydroxamic acid | HDAC | 0.97 ± 0.26 | nih.gov |

Inhibition of Glycosidase Enzymes (e.g., α-Glucosidase, α-Amylase)

Inhibitors of α-glucosidase and α-amylase are important therapeutic targets for managing type 2 diabetes by controlling postprandial hyperglycemia. acs.org The isatin core has been used to develop inhibitors for these enzymes. acs.orgresearchgate.net A study on indoline-2,3-dione-based benzene (B151609) sulfonamide derivatives identified several compounds with potent inhibitory activity against both α-glucosidase and α-amylase. acs.org

The structure-activity relationship studies suggest that the nature and position of substituents on the isatin ring are crucial for the inhibitory potential. acs.org For example, an analogue with chloro moieties on both the isatin and the sulfonamide phenyl ring showed significant inhibitory potential. acs.org While direct data for a 5-benzyl substituent is not provided in the search results, the general findings support the potential of 5-substituted isatin derivatives as glycosidase inhibitors. acs.orgresearchgate.net

| Compound Derivative | Target Enzyme | IC₅₀ (μM) | Reference |

| Analogue 11 (dichloro-substituted) | α-glucosidase | 0.90 ± 0.10 | acs.org |

| Analogue 11 (dichloro-substituted) | α-amylase | 1.10 ± 0.10 | acs.org |

| Analogue 1 | α-glucosidase | 1.10 ± 0.10 | acs.org |

| Analogue 1 | α-amylase | 1.30 ± 0.10 | acs.org |

| Analogue 6 | α-glucosidase | 1.20 ± 0.10 | acs.org |

| Analogue 6 | α-amylase | 1.60 ± 0.10 | acs.org |

| Acarbose (Reference) | α-glucosidase | 11.50 ± 0.30 | acs.org |

| Acarbose (Reference) | α-amylase | 12.20 ± 0.30 | acs.org |

Indoleamine 2,3-dioxygenase (IDO) Inhibition

Indoleamine 2,3-dioxygenase (IDO) is an enzyme that plays a critical role in immune suppression, particularly within the tumor microenvironment, by catalyzing the degradation of tryptophan. nih.govresearchgate.netnih.gov As such, IDO inhibitors are being actively investigated as cancer immunotherapies. nih.govnih.govgoogle.com However, a review of the available scientific literature did not provide specific evidence of the direct inhibition of IDO by this compound. While numerous IDO inhibitors are in development, including some that have entered clinical trials, a direct link to 5-benzylisatin was not found in the searched results. nih.gov

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

The inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase is a key target in the development of anticancer therapies, as this enzyme plays a crucial role in cell proliferation and survival. While various heterocyclic structures, such as quinazolines and pyrimidines, have been identified as potent EGFR tyrosine kinase inhibitors, a review of the available scientific literature did not yield specific studies evaluating this compound for this activity. nih.govnih.govgoogle.com

Antimicrobial Research

The isatin core is a common feature in many compounds investigated for their antimicrobial properties. Research into derivatives of this compound has explored their efficacy against various pathogens.

Antibacterial Activity

Derivatives of benzylisatin have been synthesized and evaluated for their potential to combat bacterial growth. In one study, new bis-Schiff bases of benzylisatin were prepared and tested for antibacterial activity. nih.gov Another line of research focused on N-benzyl-5-bromo isatin, a closely related analogue. These derivatives were synthesized and tested against both Gram-positive and Gram-negative bacteria, with some compounds demonstrating notable activity. uobaghdad.edu.iqresearchgate.netresearchgate.net For instance, newly synthesized heterocyclic derivatives of N-benzyl-5-bromoisatin, such as those incorporating 1,2,4-triazole, oxazoline, and thiazoline (B8809763) moieties, have been evaluated for their effects on various bacterial strains. researchgate.net

Antifungal Activity

The potential of isatin derivatives to act as antifungal agents has also been an area of investigation. Schiff bases of isatin are known to possess a wide range of pharmacological properties, including antifungal activity. nih.gov However, in a specific study, newly synthesized bis-Schiff bases of benzylisatin did not show activity against Saccharomyces cerevisiae or Candida albicans. nih.govnih.gov In contrast, other research has indicated that certain benzylisatin derivatives can exhibit antifungal properties. wisdomlib.org For example, isatin-3-semicarbazones have been shown to possess inhibitory activity against fungal pathogens. asianpubs.org

Antimycobacterial Activity

Tuberculosis remains a significant global health threat, necessitating the discovery of new antimycobacterial agents. Research into isatin-containing hybrids has shown promise in this area. A series of benzofuran-isatin hybrids were designed and evaluated for their in vitro activity against two multi-drug resistant Mycobacterium tuberculosis (MDR-MTB) strains. nih.gov The preliminary results indicated that all the tested hybrids exhibited excellent activity against the MDR-MTB strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 16 µg/mL. nih.gov One particular hybrid, designated 7e, was highly active, with MIC values of 0.125 and 0.25 µg/mL against the two tested strains, respectively. nih.gov This potency was significantly greater than that of the standard drugs rifampicin (B610482) and isoniazid. nih.gov

Table 1: Antimycobacterial Activity of Benzofuran-Isatin Hybrids

| Compound | MIC (µg/mL) vs. MDR-MTB Strain 1 | MIC (µg/mL) vs. MDR-MTB Strain 2 |

|---|---|---|

| Hybrid 7e | 0.125 | 0.25 |

| Ciprofloxacin | 1 | 4 |

| Rifampicin | 64 | >128 |

| Isoniazid | >128 | >128 |

Data sourced from a study on benzofuran-isatin hybrids. nih.gov

Anticancer Research

The isatin scaffold is a key component of many compounds investigated for their anticancer properties, targeting various mechanisms including cell cycle arrest and apoptosis induction.

Cell Growth Inhibition in Select Cell Lines

Derivatives of this compound have demonstrated significant cell growth inhibitory effects across a range of human cancer cell lines. Structure-activity relationship (SAR) studies on 5-arylisatin derivatives revealed that an N-substituted benzyl group can greatly enhance cytotoxic activity. nih.gov

One study found that N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin was particularly potent, showing an IC50 value of 0.03 μM against the human leukemia K562 cell line. nih.govresearchgate.net This compound also significantly inhibited the proliferation and migration of liver cancer HepG2 cells. nih.gov Similarly, 5-acetamido-1-(methoxybenzyl) isatin was found to inhibit the proliferation of several tumor cell lines, with a pronounced effect on K562 cells, where it induced apoptosis and cell cycle arrest in the G2/M phase. nih.gov

Further research into novel N-benzyl isatin-based hydrazones showed that these compounds exhibited significant potential against the triple-negative MDA-MB-231 breast cancer cell line. rsc.org In another study, 1-benzyl-5-bromoindolin-2-one derivatives, which are structurally similar, were assessed for anticancer activity against breast (MCF-7) and lung (A-549) cancer cell lines. cam.ac.uk The derivatives bearing a 4-arylthiazole moiety showed the best activity against MCF-7 cells, with one compound recording an IC50 of 2.93 ± 0.47 µM. cam.ac.uk Additionally, a benzofuran-isatin conjugate demonstrated a dose-dependent inhibition of cell proliferation in colorectal adenocarcinoma HT29 and metastatic colorectal cancer SW620 cell lines. frontiersin.org

Table 2: In Vitro Anticancer Activity of Selected Benzylisatin Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin | K562 (Leukemia) | 0.03 |

| 1-benzyl-5-bromo-3-hydrazonoindolin-2-one (7d) | MCF-7 (Breast) | 2.93 |

| 5-phenyl substituted isatin (1i) | HepG2 (Liver) | 0.96 |

Data compiled from studies on various isatin derivatives. nih.govcam.ac.uk

Investigation of Cellular Targets and Pathways

The isatin scaffold is a core component of numerous compounds with significant biological activity, including antiproliferative effects against various cancer cell lines. mdpi.comnih.gov While specific studies on this compound are limited, research on related isatin derivatives provides valuable insights into its potential mechanisms of action. The introduction of a benzyl group at the N-1 position of the isatin moiety has been suggested to lead to more active derivatives in some contexts. nih.gov

Antiproliferative Effects and Cell Death Mechanisms:

Isatin and its derivatives have demonstrated the ability to inhibit the proliferation of a range of cancer cells, including human leukemia (K562), hepatocellular carcinoma (HepG2), colon carcinoma (HT-29), and breast cancer cell lines. mdpi.comnih.gov The mechanisms underlying these antiproliferative effects are multifaceted and often involve the induction of apoptosis, or programmed cell death.

Studies on various isatin derivatives have revealed several key cellular events associated with their anticancer activity:

Induction of Apoptosis: Isatin itself can induce DNA fragmentation and chromatin condensation, which are hallmarks of apoptosis. mdpi.com Some derivatives trigger the mitochondrial-mediated intrinsic pathway of apoptosis. mdpi.com This can involve the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of caspase cascades. mdpi.comnih.gov

Cell Cycle Arrest: Certain isatin derivatives can cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. For instance, some compounds have been shown to cause a lengthening of the G1 phase and a reduction in the S and G2/M phases. nih.gov Others induce a G2/M arrest. nih.gov

Generation of Reactive Oxygen Species (ROS): The production of ROS is another mechanism by which some isatin-based compounds induce apoptosis. nih.gov

Inhibition of Angiogenesis: Some isatin derivatives act as anti-angiogenic agents, inhibiting the formation of new blood vessels that tumors need to grow. frontiersin.org This can be achieved by targeting pathways involving vascular endothelial growth factor (VEGF). researchgate.net

Table 1: Antiproliferative Activity of Selected Isatin Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Isatin | HL-60, N1E-115, PC12 | Inhibition of proliferation | mdpi.com |

| Isatin-hydrazine hybrids | Breast, lung, leukemia | Induction of apoptosis via ROS and caspase activation | nih.gov |

| 5-methoxyindole tethered C-5 functionalized isatins | A-549 (lung), HT-29 (colon), ZR-75 (breast) | Potent antiproliferative activity, cell cycle arrest at G1 phase | nih.gov |

| Isatin-quinazoline hybrids | A549, Caco-2, HepG2, MDA-MB-231 | Cytotoxic effects, VEGFR-2 inhibition | tandfonline.com |

Receptor Binding and Signaling Pathway Interference

The biological effects of isatin derivatives are often mediated by their interaction with specific molecular targets, including various receptors and key enzymes in signaling pathways.

Kinase Inhibition:

A significant number of isatin derivatives function as kinase inhibitors. mdpi.com Kinases are crucial enzymes that regulate a wide array of cellular processes, and their dysregulation is a common feature of cancer and inflammatory diseases.

Receptor Tyrosine Kinases (RTKs): Several isatin-based compounds, such as Sunitinib, are known to inhibit RTKs like VEGFR, PDGFR, and KIT, which are involved in angiogenesis and tumor growth. frontiersin.org

Cyclin-Dependent Kinases (CDKs): Some hydrazino-isatin derivatives have been shown to inhibit CDK2, a key regulator of the cell cycle. nih.gov

Other Kinases: Tricyclic isatin oximes have demonstrated high binding affinity for a range of kinases, including DYRK1A, PIM1, and IRAK1, which are implicated in inflammatory processes. mdpi.com

Signaling Pathway Interference:

By binding to these molecular targets, isatin derivatives can interfere with critical signaling pathways.

VEGF Signaling: A 5-(2-carboxyethenyl)isatin derivative has been shown to mediate its anti-angiogenic effects by targeting VEGF and its downstream signaling pathways, including the PI3K/Akt/mTOR and ERK pathways. researchgate.net

NF-κB/AP-1 Pathway: Certain tricyclic isatin oximes can inhibit the lipopolysaccharide (LPS)-induced activation of the NF-κB/AP-1 transcriptional activity, which plays a central role in the inflammatory response. mdpi.com

Neurobiological Activities

Isatin is an endogenous compound found in the brain and other tissues, and it and its derivatives have been shown to possess a range of neurobiological activities. nih.govresearchgate.net

Effects on Central Nervous System Targets

Isatin and its derivatives interact with several targets within the central nervous system (CNS).

Monoamine Oxidase (MAO) Inhibition: Isatin is a known inhibitor of MAO, particularly MAO-B, an enzyme involved in the breakdown of neurotransmitters like dopamine. brieflands.comacs.org This inhibition can lead to increased levels of these neurotransmitters in the brain. brieflands.com

Receptor Binding: Isatin has been found to bind to various sites in the brain, including what are believed to be natriuretic peptide receptors. nih.gov The highest densities of isatin-binding sites have been identified in the hypothalamus, cortex, hippocampus, and cerebellum. nih.gov

Anticonvulsant Studies

A significant body of research has focused on the anticonvulsant properties of isatin derivatives. sciepub.comsrce.hrnih.gov

Efficacy in Seizure Models: Various Schiff bases and other derivatives of isatin have demonstrated anticonvulsant activity in standard experimental models, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests. brieflands.comsciepub.comsrce.hr

Mechanism of Action: The anticonvulsant effects of some isatin derivatives have been linked to an increase in the brain levels of the inhibitory neurotransmitter GABA. sciepub.comsciepub.com

Table 2: Anticonvulsant Activity of Selected Isatin Derivatives

| Derivative Type | Seizure Model | Proposed Mechanism | Reference(s) |

|---|---|---|---|

| Isatin-3-[N2-(2-benzalaminothiazol-4-yl)] hydrazones | MES and PTZ | Significant increase in brain GABA levels | sciepub.comsciepub.com |

| Schiff bases of N-methyl and N-acetyl isatin | MES and ScMet | Not specified, but showed high potency | srce.hrnih.gov |

| Isatin-based Schiff bases | MES and PTZ | Pharmacophoric features including an aromatic ring and hydrogen bonding domains | brieflands.com |

Neuroprotective Potentials

Isatin and its derivatives have also been investigated for their potential to protect neurons from damage. nih.govresearchgate.net

Protection in Neurodegeneration Models: Isatin has demonstrated neuroprotective effects in various experimental models of neurodegeneration. nih.govresearchgate.net

Mechanisms of Neuroprotection: The neuroprotective action of isatin is thought to be multi-faceted, involving its interaction with numerous isatin-binding proteins and potentially influencing gene expression in the brain. nih.govresearchgate.net Some isatin-based benzyloxybenzene derivatives have shown neuroprotective effects in cell-based models of rotenone-induced toxicity. nih.gov

Anti-inflammatory and Immunomodulatory Potentials

The isatin scaffold is also associated with significant anti-inflammatory and immunomodulatory activities. pkheartjournal.comnih.gov

Inhibition of Inflammatory Mediators: Isatin derivatives have been shown to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated microglia, the primary immune cells of the brain. csic.es They can also inhibit the release of nitric oxide (NO), another key inflammatory mediator. csic.es

Effects on Leukocyte Migration: In animal models of inflammation, isatin derivatives have been observed to reduce leukocyte migration and vascular permeability. nih.govscielo.br

Enzyme Inhibition: The anti-inflammatory effects of some isatin derivatives are attributed to their ability to inhibit enzymes like COX-1 and COX-2, which are involved in the synthesis of prostaglandins. pkheartjournal.com

Structure-Activity Relationships: Research suggests that the anti-inflammatory potential of isatin derivatives can be influenced by the nature of substituents on the isatin ring. For example, electron-withdrawing groups at the C-5 position have been found to enhance anti-inflammatory activity. pkheartjournal.comnih.gov

Biological Target Identification and Validation Methodologies

Proteomic and Metabolomic Profiling in Biological Systems

No studies detailing the proteomic or metabolomic changes in biological systems upon treatment with this compound were identified.

Affinity-Based Probes and Chemical Genetics

There is no available information on the design, synthesis, or application of affinity-based probes or chemical genetics approaches specifically for identifying the biological targets of this compound.

Mechanistic Studies at the Molecular and Cellular Level

Detailed molecular and cellular mechanistic studies for this compound have not been reported in the searched scientific literature.

Advanced Applications in Chemical Biology and Drug Discovery Excluding Clinical Human Trial Data

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping is a powerful technique in medicinal chemistry aimed at identifying structurally novel compounds by modifying the central core of a known active molecule while preserving its biological activity. nih.govcriver.com This strategy is particularly valuable for navigating congested intellectual property landscapes and overcoming undesirable physicochemical or pharmacokinetic properties of a lead compound. cresset-group.com The indoline-2,3-dione framework of 5-benzylindoline-2,3-dione (B1154562) serves as an adaptable starting point for such explorations.

Bioisosteric replacement, a related strategy, involves substituting a functional group with another that possesses similar physical and chemical properties, with the goal of enhancing potency, selectivity, or metabolic stability. drughunter.comresearchgate.net In the context of this compound, the benzyl (B1604629) group at the 5-position can be replaced by various bioisosteres to modulate lipophilicity, electronic properties, and interactions with biological targets. Similarly, the isatin (B1672199) core itself can be considered a bioisostere for other heterocyclic systems in different therapeutic areas. For example, heterocyclic rings like triazoles and oxadiazoles (B1248032) can mimic the hydrogen bonding characteristics of amide groups, a feature relevant to the isatin structure. drughunter.com

| Strategy | Description | Application to this compound |